

Commercial Suppliers and Technical Guide for 3-Indoleacetic acid-2,2-d2

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Compound of Interest

Compound Name: 3-Indoleacetic acid-2,2-d2

Cat. No.: B1603369

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This technical guide provides an in-depth overview of **3-Indoleacetic acid-2,2-d2**, a deuterated analog of the primary plant auxin, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative product specifications, and experimental protocols for its application as an internal standard in mass spectrometry-based quantification of endogenous indole-3-acetic acid (IAA).

Commercial Availability

3-Indoleacetic acid-2,2-d2 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary commercial sources identified are MedChemExpress and Sigma-Aldrich (a subsidiary of Merck KGaA). Both companies provide the compound for research purposes.^[1]

Table 1: Commercial Supplier Information for **3-Indoleacetic acid-2,2-d2**

Supplier	Product Name	Catalog Number	Purity/Isotopic Enrichment
MedChemExpress	3-Indoleacetic acid-2,2-d2	HY-18569S2	99.06% (Purity)
Sigma-Aldrich	Indole-3-acetic-2,2-d2 acid	492817	98 atom % D, 98% (CP)

Quantitative Data and Product Specifications

3-Indoleacetic acid-2,2-d2 is supplied as a solid, typically off-white to light yellow. Its key application is as an internal standard in quantitative analyses, primarily using mass spectrometry. The deuterium labeling at the C2 position of the acetic acid side chain results in a mass shift of +2 compared to the unlabeled IAA, allowing for its differentiation in mass spectrometric analyses.

Table 2: Physicochemical and Product Data for **3-Indoleacetic acid-2,2-d2**

Property	MedChemExpress	Sigma-Aldrich
CAS Number	24420-86-8 ^[1]	24420-86-8
Molecular Formula	C ₁₀ H ₇ D ₂ NO ₂	C ₁₀ D ₂ H ₇ NO ₂
Molecular Weight	177.20	177.20
Isotopic Purity	Not specified on product page	98 atom % D
Chemical Purity	99.06% (HPLC)	98% (CP)
Appearance	Solid	Solid
Melting Point	Not specified	165-169 °C (lit.)
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	Not specified
Solubility	DMSO	Not specified

Data for MedChemExpress is for a representative deuterated IAA product, as specific data for the d2 analog was limited.

Experimental Protocols

The primary application of **3-Indoleacetic acid-2,2-d2** is as an internal standard for the accurate quantification of endogenous IAA in biological samples by isotope dilution mass

spectrometry. The following protocols are generalized methodologies based on published research and best practices.

Quantification of IAA in Plant Tissue using LC-MS/MS

This protocol outlines a common workflow for the extraction and quantification of IAA from plant material.

3.1.1. Sample Preparation and Extraction

- **Harvesting:** Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- **Homogenization:** Homogenize the frozen tissue in a suitable extraction buffer (e.g., 80% acetone in water containing 2.5 mM diethyl dithiocarbamate).[2]
- **Internal Standard Spiking:** Add a known amount of **3-Indoleacetic acid-2,2-d2** to the homogenate. The amount should be comparable to the expected endogenous IAA concentration.
- **Extraction:** Incubate the mixture at 4°C for at least 1 hour with gentle agitation.
- **Centrifugation:** Centrifuge the extract to pellet cellular debris.
- **Supernatant Collection:** Transfer the supernatant to a new tube.
- **Solvent Evaporation:** Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
- **pH Adjustment and Partitioning:** Adjust the pH of the aqueous residue and perform liquid-liquid partitioning or solid-phase extraction (SPE) to purify and concentrate the auxins.[2]

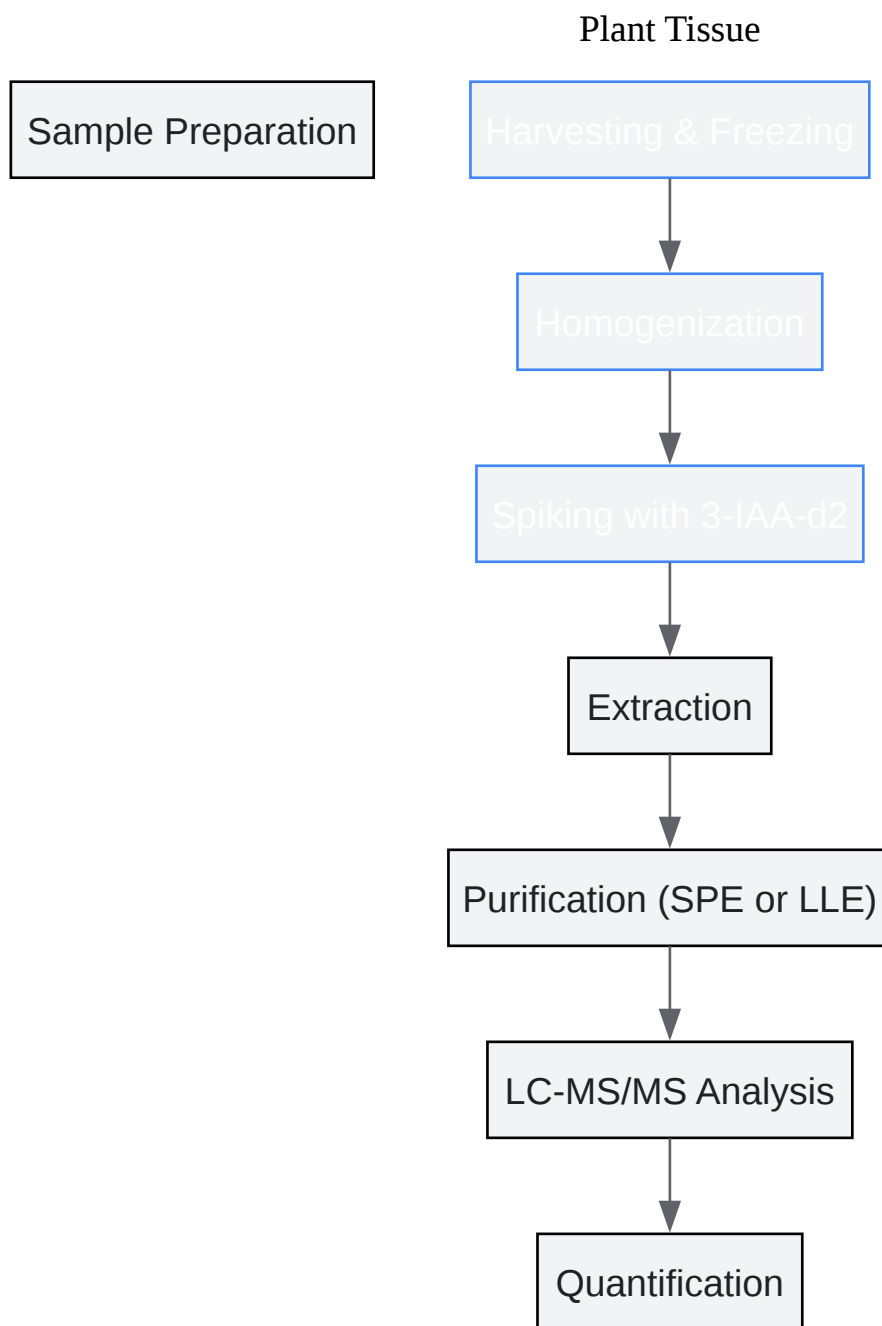
3.1.2. Derivatization (Optional, more common for GC-MS)

For LC-MS, derivatization is often not required. However, for GC-MS analysis, derivatization is necessary to increase the volatility of IAA. A common method is methylation using diazomethane or esterification with an alkyl chloroformate.[3]

3.1.3. LC-MS/MS Analysis

- **Chromatographic Separation:** Reconstitute the purified extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.^[4]
 - **MRM Transitions for IAA:** The precursor ion for IAA is typically $[M+H]^+$ at m/z 176.1. A common product ion for quantification is m/z 130.0.^[4]
 - **MRM Transitions for **3-Indoleacetic acid-2,2-d2**:** The precursor ion for the deuterated standard is $[M+H]^+$ at m/z 178.1. The corresponding product ion for quantification is m/z 132.0.
- **Quantification:** The concentration of endogenous IAA is determined by calculating the ratio of the peak area of the endogenous IAA to the peak area of the **3-Indoleacetic acid-2,2-d2** internal standard and comparing this to a standard curve.

Experimental Workflow Diagram



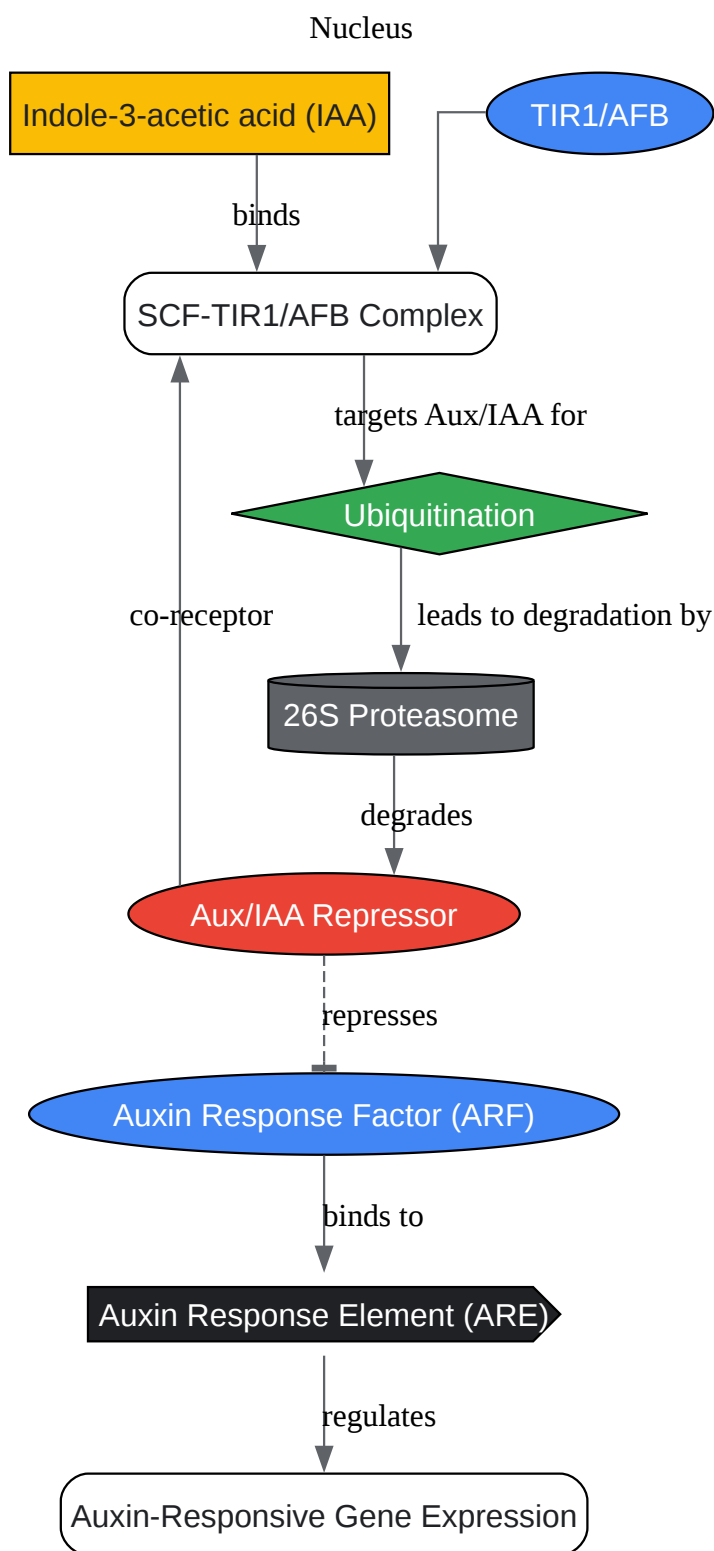
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Caption: A generalized workflow for the quantification of Indole-3-acetic acid using a deuterated internal standard.

Signaling Pathway

While **3-Indoleacetic acid-2,2-d2** is primarily used as an analytical standard, its non-deuterated counterpart, IAA, is a critical signaling molecule in plants. The canonical auxin signaling pathway is initiated by the binding of IAA to its co-receptors, TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.[5][6]

Auxin Signaling Pathway Diagram



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Caption: The canonical auxin signaling pathway in the nucleus of a plant cell.

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